1-(Pyridin-2-yl)propane-1,3-diol
Overview
Description
“1-(Pyridin-2-yl)propane-1,3-diol” is a chemical compound with the CAS Number: 213248-46-5 . It has a molecular weight of 153.18 and its IUPAC name is 1-(2-pyridinyl)-1,3-propanediol . The compound is typically stored in a refrigerator .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H11NO2/c10-6-4-8(11)7-3-1-2-5-9-7/h1-3,5,8,10-11H,4,6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a solid and is typically stored in a refrigerator . .Scientific Research Applications
Complexation with Metals
1-(Pyridin-2-yl)propane-1,3-diol and its derivatives show notable applications in forming complexes with various metals. For instance, a study by Hakimi et al. (2013) illustrates the complexation of a derivative of this compound with Cadmium(II), highlighting its potential in creating metal-organic frameworks or coordination complexes (Hakimi, M. et al., 2013).
Catalysis
Derivatives of this compound are also employed in catalytic processes. Doherty et al. (2002) investigated palladium complexes of a derivative, highlighting their effectiveness in the room-temperature copolymerization of carbon monoxide with ethene, indicating its utility in industrial catalysis (Doherty, S. et al., 2002).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. The precautionary statement P261 advises avoiding breathing dust, mist, spray .
Properties
IUPAC Name |
1-pyridin-2-ylpropane-1,3-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-6-4-8(11)7-3-1-2-5-9-7/h1-3,5,8,10-11H,4,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQQYCLGKYLFED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CCO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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